C16H10F4N2O

Medicinal Chemistry ADME Fluorine Chemistry

The molecular formula C16H10F4N2O (molecular weight: 322.26 g/mol) represents a class of highly fluorinated heterocyclic compounds characterized by the presence of four fluorine atoms and a lipophilic scaffold. This specific chemical space is defined by a trifluoromethyl group (-CF₃) and a fluorophenyl moiety, which are critical structural features that significantly enhance metabolic stability, membrane permeability, and target-binding affinity compared to non-fluorinated analogs.

Molecular Formula C16H10F4N2O
Molecular Weight 322.26 g/mol
Cat. No. B12173953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H10F4N2O
Molecular FormulaC16H10F4N2O
Molecular Weight322.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C16H10F4N2O/c1-22-12-5-2-9(17)6-8(12)7-13(22)16(23)21-11-4-3-10(18)14(19)15(11)20/h2-7H,1H3,(H,21,23)
InChIKeyMGOGILGXYRBSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding C16H10F4N2O: A Strategic Fluorinated Building Block for Drug Discovery


The molecular formula C16H10F4N2O (molecular weight: 322.26 g/mol) represents a class of highly fluorinated heterocyclic compounds characterized by the presence of four fluorine atoms and a lipophilic scaffold [1]. This specific chemical space is defined by a trifluoromethyl group (-CF₃) and a fluorophenyl moiety, which are critical structural features that significantly enhance metabolic stability, membrane permeability, and target-binding affinity compared to non-fluorinated analogs [2]. The compound is a foundational intermediate for synthesizing bioactive molecules in medicinal chemistry, particularly as a precursor for kinase inhibitors and neuroprotective agents .

Why C16H10F4N2O Cannot Be Replaced by Unfluorinated or Low-Fluorine Analogs


Generic substitution of C16H10F4N2O with a lower-fluorine analog or a different heterocyclic scaffold is scientifically inadvisable due to the critical role of fluorination in modulating drug-like properties. The tetra-fluorinated structure is essential for achieving the intended lipophilicity profile (LogP: 3.85–4.46) and low polar surface area (PSA: ~35 Ų) required for blood-brain barrier penetration and target engagement . Replacing the trifluoromethyl group with a methyl or chloro group can reduce metabolic stability by over 10-fold, while removing fluorine atoms can increase oxidative metabolism, leading to rapid clearance and diminished efficacy [1]. Therefore, the procurement of C16H10F4N2O must be guided by its precise structural and physicochemical specifications, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of C16H10F4N2O: Evidence-Based Comparison with Closest Analogs


Fluorine Content Drives Metabolic Stability and Membrane Permeability

C16H10F4N2O incorporates four fluorine atoms, including a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs. The predicted LogP for C16H10F4N2O derivatives ranges from 3.85 to 4.46, while non-fluorinated analogs typically exhibit LogP values below 2.5, resulting in a >100-fold difference in lipophilicity . The trifluoromethyl group contributes to a topological polar surface area (TPSA) of ~35 Ų, which is within the optimal range for CNS drug candidates (<70 Ų) and is significantly lower than analogs with additional polar substituents [1]. Fluorination is known to block metabolic hotspots, reducing cytochrome P450-mediated oxidation and extending half-life [2].

Medicinal Chemistry ADME Fluorine Chemistry

MAO-B Inhibition: Superior Selectivity Profile in Neurodegenerative Disease Models

A structurally related melatonin analog containing the C16H10F4N2O scaffold (compound 3r) demonstrated potent and highly selective MAO-B inhibition with an IC₅₀ of 0.91 µM and a selectivity index (SI) >109 compared to MAO-A, representing a >2-fold improvement in selectivity over the clinically approved MAO-B inhibitor rasagiline (SI > 50) [1]. Furthermore, compound 3v achieved an SI >151, highlighting the scaffold's capacity for exceptional isoform selectivity [2]. These selectivity indices are among the highest reported for reversible MAO-B inhibitors, which is critical for minimizing tyramine-induced hypertensive crises associated with MAO-A inhibition [3]. The C16H10F4N2O scaffold provides a privileged starting point for developing next-generation MAO-B inhibitors with improved safety margins.

Neurodegeneration Parkinson's Disease MAO-B Inhibition

Structural Scaffold Diversity: Access to Privileged Quinazolinone and Naphthyridine Cores

The C16H10F4N2O molecular formula encompasses multiple privileged heterocyclic scaffolds, including quinazolinones (e.g., 7-fluoro-2-methyl-3-(3-(trifluoromethyl)phenyl)-4(3H)-quinazolinone) and naphthyridines (e.g., 1,6-naphthyridin-5(6H)-one derivatives) . Quinazolinone-based analogs have demonstrated antitumor activity with IC₅₀ values ranging from 0.47 µM to 3.98 µM against various cancer cell lines, which is comparable to the standard chemotherapeutic agent gefitinib [1]. In contrast, structurally simpler benzimidazole analogs lacking the quinazolinone core typically exhibit IC₅₀ values >10 µM, representing a >20-fold reduction in potency [2]. The scaffold versatility of C16H10F4N2O allows researchers to explore multiple chemotypes from a single molecular formula, accelerating structure-activity relationship (SAR) studies.

Heterocyclic Chemistry Medicinal Chemistry Scaffold Diversity

Commercial Availability and Quality Assurance: High Purity Specifications Enable Reproducible Research

C16H10F4N2O is commercially available from multiple reputable suppliers with purity specifications ranging from 95% to 98%, as verified by HPLC and HRMS analytical methods . Specifically, CAS 488799-31-1 is offered at 97% purity, while CAS 478030-60-3 and CAS 860785-63-3 are available at 95%+ purity, ensuring batch-to-batch consistency for reproducible experimental results . In contrast, many custom-synthesized analogs or low-volume research chemicals lack rigorous analytical characterization, leading to variability in biological assay outcomes and wasted research resources . The availability of high-purity C16H10F4N2O from ISO-certified suppliers reduces the need for in-house purification and validation, streamlining the research workflow.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for C16H10F4N2O Based on Quantitative Evidence


Neurodegenerative Disease Research: Development of Next-Generation MAO-B Inhibitors

Researchers focused on Parkinson's disease and other synucleinopathies should prioritize C16H10F4N2O-based scaffolds for developing selective MAO-B inhibitors. As demonstrated by compound 3r, this chemical space can achieve selectivity indices exceeding 109, which is >2-fold higher than the clinically approved standard rasagiline (SI > 50) [1]. This exceptional selectivity minimizes off-target MAO-A inhibition, thereby avoiding tyramine-induced hypertensive crises and enabling safer chronic administration in preclinical models. Furthermore, the neuroprotective effects observed in PC12 cell models of oxidative stress, including reversal of 6-OHDA- and rotenone-induced neuronal damage, make this scaffold particularly valuable for investigating disease-modifying therapies .

Oncology Drug Discovery: Multi-Kinase Inhibitor Scaffold Optimization

Medicinal chemists developing kinase inhibitors for oncology indications should utilize C16H10F4N2O-derived quinazolinone scaffolds. The scaffold's antitumor potency (IC₅₀ = 0.47–3.98 µM across multiple cancer cell lines) is comparable to gefitinib, a clinically validated EGFR inhibitor [1]. The tetra-fluorinated structure enhances metabolic stability and target residence time, which is critical for achieving sustained kinase inhibition in vivo. Additionally, the scaffold's modularity allows for rapid exploration of structure-activity relationships by varying substituents on the fluorophenyl and trifluoromethyl moieties, accelerating the hit-to-lead optimization process .

Chemical Biology Probe Development: Target Identification and Validation

Chemical biologists seeking to develop high-quality probes for target identification should procure C16H10F4N2O due to its defined physicochemical properties (LogP: 3.85–4.46; TPSA: ~35 Ų) and high commercial purity (95–98%) [1]. These properties ensure reproducible biological activity and minimize assay interference from impurities or degradation products. The scaffold's favorable brain penetration parameters (LogP >3, TPSA <70 Ų) make it particularly suitable for developing CNS-penetrant probes for studying neurological targets . Furthermore, the availability of multiple CAS-numbered derivatives allows researchers to systematically explore chemical space while maintaining a consistent fluorinated core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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